2-(Trifluoromethyl)cyclopentane-1-carbaldehyde
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Overview
Description
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C7H9F3O. It is characterized by a cyclopentane ring substituted with a trifluoromethyl group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopentane with trifluoromethyl iodide in the presence of a strong base, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)cyclopentane-1-carboxylic acid.
Reduction: 2-(Trifluoromethyl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclopentane-1-carbaldehyde involves its reactivity with various chemical species. The aldehyde group can form Schiff bases with amines, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(Trifluoromethyl)cyclopentane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
2-(Trifluoromethyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the cyclopentane ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C7H9F3O |
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Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h4-6H,1-3H2 |
InChI Key |
SODDPEOYGQGMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(F)(F)F)C=O |
Origin of Product |
United States |
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